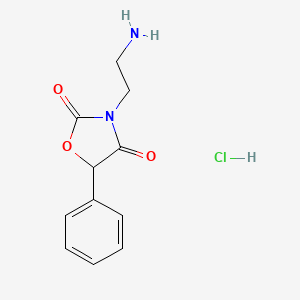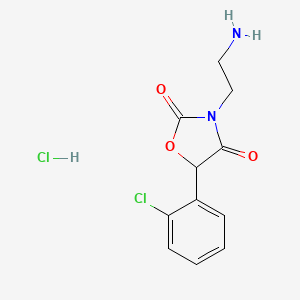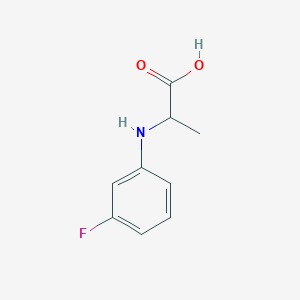![molecular formula C14H11FO2 B7813504 3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7813504.png)
3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C14H11FO2 It is a biphenyl derivative characterized by the presence of a fluorine atom at the 3’ position, a methoxy group at the 4’ position, and an aldehyde group at the 3 position on the biphenyl structure
Preparation Methods
The synthesis of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves several steps. One common method starts with 3,4-difluorobromobenzene as the initial raw material. This compound reacts with sodium methoxide to form an intermediate, which then undergoes a Grignard reaction with magnesium in the presence of N,N-dimethylformamide to yield the desired aldehyde . This method is noted for its high yield and efficiency.
Chemical Reactions Analysis
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-substrate interactions due to its unique structural features.
Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of enzyme-catalyzed reactions, which can lead to various biological effects .
Comparison with Similar Compounds
3’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-carbaldehyde can be compared with other biphenyl derivatives such as:
3-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.
4-Fluoro-4’-methoxy-[1,1’-biphenyl]: Lacks the aldehyde group, which significantly alters its reactivity and applications.
3-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-carbonitrile: Contains a nitrile group instead of an aldehyde, leading to different chemical properties and uses
Properties
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14-6-5-12(8-13(14)15)11-4-2-3-10(7-11)9-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAVYYJINQCYKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)C=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methyl]-1,3-oxazolidine-2,4-dione;hydrochloride](/img/structure/B7813424.png)











